molecular formula C19H26N2O3 B12740490 Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- CAS No. 112603-85-7

Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-

Cat. No.: B12740490
CAS No.: 112603-85-7
M. Wt: 330.4 g/mol
InChI Key: KGTWXSOBAHSHJI-KRWDZBQOSA-N
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Description

Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-: is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This specific compound is characterized by its unique structure, which includes a phenoxybutyl group and a pyrrolidinylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Phenoxybutyl Group: This step may involve nucleophilic substitution reactions where a phenoxy group is introduced to a butyl chain.

    Attachment of the Pyrrolidinylcarbonyl Group: This can be done through acylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biochemical pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure without the additional functional groups.

    Phenoxybutyl Pyrrolidine: Lacks the pyrrolidinylcarbonyl group.

    Pyrrolidinylcarbonyl Pyrrolidine: Lacks the phenoxybutyl group.

Uniqueness

Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

112603-85-7

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-phenoxy-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C19H26N2O3/c22-18(11-7-15-24-16-8-2-1-3-9-16)21-14-6-10-17(21)19(23)20-12-4-5-13-20/h1-3,8-9,17H,4-7,10-15H2/t17-/m0/s1

InChI Key

KGTWXSOBAHSHJI-KRWDZBQOSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCOC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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